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Compound of Interest

2,4-Dimethoxy-6-
Compound Name:
methylbenzaldehyde

Cat. No.: B1347342

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the expected spectroscopic
data for 2,4-Dimethoxy-6-methylbenzaldehyde. Due to the limited availability of a complete,
published dataset for this specific molecule, this guide presents a detailed analysis based on
the established principles of spectroscopy and comparative data from structurally analogous
compounds. This document is intended to serve as a valuable resource for the identification,
characterization, and quality control of 2,4-Dimethoxy-6-methylbenzaldehyde in research and
development settings.

Chemical Structure and Overview

2,4-Dimethoxy-6-methylbenzaldehyde is an aromatic aldehyde with the chemical formula
C10H1203 and a molecular weight of 180.20 g/mol . Its structure consists of a benzene ring
substituted with an aldehyde group, two methoxy groups at positions 2 and 4, and a methyl
group at position 6. The arrangement of these functional groups dictates its unique
spectroscopic signature.

Predicted Spectroscopic Data
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The following tables summarize the predicted quantitative spectroscopic data for 2,4-

Dimethoxy-6-methylbenzaldehyde. These predictions are derived from the analysis of

spectroscopic data for structurally similar compounds, including 2,4-dimethoxybenzaldehyde,

2,6-dimethoxybenzaldehyde, and 2,4,6-trimethylbenzaldehyde.

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
) Aldehyde proton (-
~10.5 Singlet 1H
CHO)
~6.4 Singlet 1H Aromatic proton (H-5)
~6.3 Singlet 1H Aromatic proton (H-3)
Methoxy protons (-
~3.9 Singlet 3H yP (
OCHs at C-4)
Methoxy protons (-
~3.8 Singlet 3H yP (
OCHs at C-2)
) Methyl protons (-CHs
~2.5 Singlet 3H

at C-6)

Solvent: CDCIs, Reference: TMS (0 ppm)

Table 2: Predicted **C NMR Spectroscopic Data
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Chemical Shift (6, ppm)

Assignment

~192 Aldehyde Carbonyl (C=0)

~165 Aromatic Carbon (C-4)

~162 Aromatic Carbon (C-2)

~145 Aromatic Carbon (C-6)

~118 Aromatic Carbon (C-1)

~98 Aromatic Carbon (C-5)

~96 Aromatic Carbon (C-3)

~56.0 Methoxy Carbon (-OCHs at C-4)
~55.5 Methoxy Carbon (-OCHs at C-2)
~21 Methyl Carbon (-CHs at C-6)

Solvent: CDCIz

ble 3: Predicted ET- :

Wavenumber (cm—?) Intensity Assignment
) C-H stretch (aliphatic -CHs and

~2950-2850 Medium

-OCHs)
~2820, ~2720 Weak C-H stretch (aldehyde)

C=0 stretch (aromatic
~1685 Strong

aldehyde)
~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)

C-O stretch (asymmetric and
~1270, ~1030 Strong

symmetric ether)

Table 4: Predicted Mass Spectrometry Data
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miz Interpretation

180 [M]* (Molecular ion)

179 [M-H]*

165 [M-CHs]*

151 [M-CHOJ*

137 [M-CHO-CHs+H]* or [M-C2Hs0]*

Spectroscopic Interpretation

The predicted spectroscopic data provides a detailed insight into the molecular structure of 2,4-

Dimethoxy-6-methylbenzaldehyde.

'H NMR: The downfield singlet around 10.5 ppm is characteristic of the aldehyde proton. The
two singlets in the aromatic region are due to the isolated aromatic protons. The three
distinct singlets in the aliphatic region correspond to the two non-equivalent methoxy groups
and the methyl group.

13C NMR: The carbonyl carbon of the aldehyde is expected at a significantly downfield shift
of around 192 ppm. The aromatic carbons show a wide range of chemical shifts due to the
varying electronic effects of the substituents. The carbons attached to the electron-donating
methoxy groups are shielded and appear at higher field, while the carbon attached to the
electron-withdrawing aldehyde group is deshielded.

FT-IR: The strong absorption band around 1685 cm~1 is a clear indicator of the carbonyl

group of the aromatic aldehyde. The C-H stretching vibrations of the aldehyde group are
expected as two weak bands around 2820 cm~* and 2720 cm~1. The strong bands in the
fingerprint region are characteristic of the C-O stretching of the methoxy groups.

Mass Spectrometry: The mass spectrum is predicted to show a molecular ion peak at m/z
180. The fragmentation pattern will likely involve the loss of a hydrogen atom, a methyl
group, or the entire aldehyde group, leading to the formation of characteristic fragment ions.

Experimental Protocols
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The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dimethoxy-6-
methylbenzaldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs). Add a small
amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

'H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to *H NMR. Typical parameters include a
spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2
seconds.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg)
with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder
and press it into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment. Then,
place the KBr pellet in the sample holder and record the sample spectrum. Typically, spectra
are collected over a range of 4000-400 cm~1.,

Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final infrared spectrum.
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Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

e Instrumentation: Employ a mass spectrometer, typically with an electron ionization (EI)
source for small molecules.

o Data Acquisition: Introduce the sample into the ion source. The molecules will be ionized and
fragmented. The mass analyzer will separate the ions based on their mass-to-charge ratio
(m/z).

o Data Analysis: The resulting mass spectrum will show the relative abundance of the different
fragment ions, allowing for the determination of the molecular weight and fragmentation
pattern.

Visualizations
Chemical Structure and Key Functional Groups
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Figure 1. Chemical Structure of 2,4-Dimethoxy-6-methylbenzaldehyde

Click to download full resolution via product page

Caption: Structure of 2,4-Dimethoxy-6-methylbenzaldehyde.
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Hypothesized Mass Spectrometry Fragmentation
Pathway

[M]*
m/z = 180
- He - CHse - CHO-
[M-H]* [M-CHs]* [M-CHOJ*
m/z =179 m/z = 165 m/z = 151

Figure 2: Hypothesized EI-MS Fragmentation Pathway

Click to download full resolution via product page

Caption: Key fragmentations of 2,4-Dimethoxy-6-methylbenzaldehyde.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dimethoxy-6-
methylbenzaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1347342#2-4-dimethoxy-6-
methylbenzaldehyde-spectroscopic-data-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1347342?utm_src=pdf-body-img
https://www.benchchem.com/product/b1347342?utm_src=pdf-body
https://www.benchchem.com/product/b1347342#2-4-dimethoxy-6-methylbenzaldehyde-spectroscopic-data-interpretation
https://www.benchchem.com/product/b1347342#2-4-dimethoxy-6-methylbenzaldehyde-spectroscopic-data-interpretation
https://www.benchchem.com/product/b1347342#2-4-dimethoxy-6-methylbenzaldehyde-spectroscopic-data-interpretation
https://www.benchchem.com/product/b1347342#2-4-dimethoxy-6-methylbenzaldehyde-spectroscopic-data-interpretation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1347342?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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